Ethylene glycol di-N-butyrate

Catalog No.
S8233416
CAS No.
M.F
C10H22O6
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol di-N-butyrate

Product Name

Ethylene glycol di-N-butyrate

IUPAC Name

butanoic acid;ethane-1,2-diol

Molecular Formula

C10H22O6

Molecular Weight

238.28 g/mol

InChI

InChI=1S/2C4H8O2.C2H6O2/c2*1-2-3-4(5)6;3-1-2-4/h2*2-3H2,1H3,(H,5,6);3-4H,1-2H2

InChI Key

PDEBQWBBEDBYFI-UHFFFAOYSA-N

SMILES

CCCC(=O)O.CCCC(=O)O.C(CO)O

Canonical SMILES

CCCC(=O)O.CCCC(=O)O.C(CO)O

Ethylene glycol di-N-butyrate is an organic compound with the molecular formula C10H18O4C_{10}H_{18}O_{4} and a molecular weight of approximately 202.25 g/mol. It is classified as an ester, specifically a diester derived from ethylene glycol and butyric acid. The compound appears as a colorless liquid and is known for its low volatility and high solubility in various organic solvents. Ethylene glycol di-N-butyrate is also referred to as butanoic acid, 1,2-ethanediyl ester, and has the CAS Registry Number 105-72-6 .

  • Hydrolysis: In the presence of water and either an acid or base catalyst, it can hydrolyze to yield butyric acid and ethylene glycol.
  • Esterification: The compound can participate in esterification reactions with other alcohols or acids, forming various esters.
  • Oxidation: Under specific conditions, it can be oxidized to form aldehydes or carboxylic acids.

These reactions highlight its reactivity and versatility in synthetic organic chemistry.

Ethylene glycol di-N-butyrate can be synthesized through the following methods:

  • Direct Esterification: This method involves the reaction of ethylene glycol with butyric acid in the presence of an acid catalyst, typically sulfuric acid. The reaction proceeds via condensation, releasing water as a byproduct.
    Ethylene Glycol+Butyric AcidEthylene Glycol Di N Butyrate+Water\text{Ethylene Glycol}+\text{Butyric Acid}\rightarrow \text{Ethylene Glycol Di N Butyrate}+\text{Water}
  • Transesterification: This process can also be performed by reacting ethylene glycol with butyl esters in the presence of a catalyst to form ethylene glycol di-N-butyrate .

Ethylene glycol di-N-butyrate has several applications across different fields:

  • Plasticizers: It is commonly used as a plasticizer in polymers to enhance flexibility and durability.
  • Solvents: Due to its solvent properties, it finds use in various industrial applications, including coatings and adhesives.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other chemical products.

These applications leverage its chemical properties to improve material performance and processing characteristics.

Several compounds share structural similarities with ethylene glycol di-N-butyrate. Here are some notable examples:

Compound NameFormulaUnique Features
Ethyl butyrateC5H10O2C_5H_{10}O_2Known for its fruity aroma; widely used in flavoring.
Diethyl phthalateC12H14O4C_{12}H_{14}O_4Common plasticizer; used extensively in plastics.
Butyl acetateC6H12O2C_6H_{12}O_2Used as a solvent in paints and coatings; fruity odor.

Uniqueness of Ethylene Glycol Di-N-butyrate

Ethylene glycol di-N-butyrate stands out due to its dual ester functionality, which enhances its plasticizing properties compared to simpler esters like butyl acetate or ethyl butyrate. Its unique structure allows for specific interactions within polymer matrices that improve material flexibility without compromising thermal stability .

The synthesis of ethylene glycol di-N-butyrate proceeds via a two-step esterification reaction between ethylene glycol and butyric acid. In the first stage, one hydroxyl group of ethylene glycol reacts with butyric acid to form ethylene glycol mono-N-butyrate, followed by the reaction of the remaining hydroxyl group to yield the diester [1] [4]. The mechanism follows classical acid-catalyzed esterification, where the carbonyl oxygen of butyric acid is protonated, enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the hydroxyl group of ethylene glycol, forming a tetrahedral intermediate that eliminates water to generate the ester bond [1].

The reaction equilibrium is influenced by Le Chatelier’s principle, necessitating strategies to shift it toward product formation. Excess butyric acid or continuous removal of water—achieved via azeotropic distillation or molecular sieves—improves conversion rates [1] [5]. Kinetic studies of analogous systems, such as ethylene glycol diacetate synthesis, reveal that the second esterification step is rate-limiting due to steric hindrance and reduced nucleophilicity of the monoester intermediate [1].

Catalytic Systems for Industrial-Scale Production

Industrial production employs both homogeneous and heterogeneous catalytic systems. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are cost-effective but pose challenges in separation and corrosion [1] [4]. Recent advances favor heterogeneous catalysts, such as Amberlyst-15, a macroreticular sulfonated polystyrene resin. Amberlyst-15 enables efficient esterification at 80–120°C with recyclability, though its activity diminishes in highly polar media due to sulfonic acid group leaching [4] [5].

Supported ionic liquids (ILs) represent another innovation. For instance, ILs immobilized on silica or carbon nanotubes enhance reaction rates by providing high acid-site density and thermal stability. In ethylene glycol diacetate synthesis, a silica-supported IL achieved 95% yield at 100°C, suggesting applicability for di-N-butyrate [1]. Enzymatic catalysts, though less common, offer selectivity under mild conditions. Lipases like Candida antarctica lipase B (CALB) catalyze esterification in non-aqueous media but require optimization for diesters due to substrate bulkiness [4].

Purification Techniques and Yield Optimization

Post-synthesis purification is critical to achieving high-purity ethylene glycol di-N-butyrate. Extractive distillation is widely employed, where high-boiling solvents like diethylene glycol or glycerol enhance the relative volatility of water and unreacted butyric acid [5]. For example, a 2021 patent demonstrated that adding 20 wt% glycerol to the distillation column increased diester purity to 99.5% by breaking azeotropes [5].

Molecular sieves (3Å or 4Å) are effective for dehydrating the reaction mixture, shifting equilibrium toward ester formation. Combined with vacuum distillation (50–100 mbar, 120–150°C), this approach minimizes thermal decomposition [1] [5]. Yield optimization further involves:

  • Molar ratio adjustment: A 1:4 ethylene glycol-to-butyric acid ratio maximizes diester yield.
  • Catalyst loading: 5–10 wt% Amberlyst-15 achieves 85–90% conversion in 6–8 hours [4].
  • Temperature control: Maintaining 110–120°C balances reaction rate and side-product formation.

Thermodynamic Properties: Density, Boiling Point, and Refractive Index

Ethylene glycol di-N-butyrate exhibits well-characterized thermodynamic properties that define its fundamental physical behavior. The compound presents a density of 1.00 g/cm³ at standard conditions [1] [2] [3] [4], though some sources report slightly higher values of 1.024 g/cm³ at 25°C [5] and a relative density of 1.0005 at 20°C [5]. This density value places the compound in the category of materials slightly denser than water, which influences its phase behavior and separation characteristics.

The boiling point of ethylene glycol di-N-butyrate is consistently reported as 240°C [1] [2] [5] [3] [4] under standard atmospheric pressure conditions. This relatively high boiling point reflects the compound's molecular weight of 202.25 g/mol [1] [2] [6] [3] [4] and the presence of ester functional groups that contribute to intermolecular interactions through dipole-dipole forces and London dispersion forces.

Critical temperature analysis using computational methods reveals a calculated critical temperature of 760.87 K (487.72°C) [7] [8] determined through the Joback method. The corresponding critical pressure is calculated at 2298.11 kPa [7] [8], while the critical volume is estimated at 0.643 m³/kmol [7] [8]. These critical parameters provide essential information for understanding the compound's behavior under extreme conditions and are fundamental for process design applications.

The refractive index of ethylene glycol di-N-butyrate demonstrates consistent values across multiple sources. The compound exhibits a refractive index range of 1.4220-1.4260 [1] [2] [3] [4], with specific values reported as 1.4262 at room temperature [5] and 1.424 [5]. These optical properties are characteristic of organic esters and provide valuable identification parameters for analytical applications.

Heat capacity measurements reveal important thermal properties for the compound. The liquid phase heat capacity at 298.15 K is experimentally determined to be 380.3 J/(mol·K) [9] [10], based on data from Nilsson and Wadso (1986). Gas phase heat capacity calculations using the Joback method show temperature-dependent behavior ranging from 415.69 J/(mol·K) at 580.78 K to 486.74 J/(mol·K) at 760.87 K [7] [8].

PropertyValueUnitTemperatureSource
Density1.00g/cm³Standard conditions [1] [2] [3] [4]
Density1.024g/cm³25°C [5]
Boiling Point240°C1 atm [1] [2] [5] [3] [4]
Refractive Index1.4220-1.4260-20°C [1] [2] [3] [4]
Critical Temperature760.87K- [7] [8]
Critical Pressure2298.11kPa- [7] [8]
Critical Volume0.643m³/kmol- [7] [8]
Heat Capacity (liquid)380.3J/(mol·K)298.15 K [9] [10]

Solubility Behavior in Organic and Aqueous Systems

The solubility characteristics of ethylene glycol di-N-butyrate demonstrate distinct patterns between aqueous and organic systems, reflecting its molecular structure and polarity. In aqueous systems, the compound exhibits limited solubility, with water solubility reported as 1.663 g/L at 25°C [3] [4]. This relatively low aqueous solubility is consistent with the compound's diester structure, where the hydrophobic butyl chains dominate the molecular interactions despite the presence of ester oxygen atoms.

Alternative sources report the water solubility as 0.050% by weight [3], which corresponds to approximately 0.5 g/L, indicating some variation in experimental conditions or measurement methods. The estimated water solubility using computational methods yields a log₁₀ value of -1.73 [7] [8], corresponding to approximately 0.019 mol/L or 3.8 g/L, which falls within the range of experimental observations.

The compound demonstrates significantly enhanced solubility in organic solvents, particularly alcohols. Ethylene glycol di-N-butyrate is reported as soluble in alcohol [11], indicating good compatibility with polar organic solvents. This behavior is expected given the ester functional groups that can participate in hydrogen bonding interactions with alcoholic hydroxyl groups, while the butyl chains provide compatibility with the organic solvent matrix.

The compound exhibits high solubility in various organic solvents , a property that makes it valuable for applications requiring organic solvent compatibility. This broad organic solvent solubility is attributed to the balanced molecular structure that combines polar ester groups with nonpolar alkyl chains, allowing for favorable interactions with both polar and nonpolar organic media.

Thermodynamic solution data from NIST indicates that enthalpies of solution in water have been measured at temperatures ranging from 288.15 to 318.15 K [13] [9], providing detailed thermodynamic insight into the dissolution process. These measurements contribute to understanding the energetics of the dissolution process and the temperature dependence of solubility behavior.

Solvent SystemSolubilityTemperatureSource
Water1.663 g/L25°C [3] [4]
Water0.050% by weight- [3]
Water (calculated)0.019 mol/L- [7] [8]
AlcoholSoluble- [11]
Organic solventsHigh solubility-

Partition Coefficients and Lipophilicity Analysis

The partition coefficient behavior of ethylene glycol di-N-butyrate provides critical information about its distribution between immiscible phases and its lipophilic character. The octanol-water partition coefficient (log P) is consistently reported as 1.673 using the Crippen computational method [7] [8], indicating moderate lipophilicity. Alternative estimations provide a log P value of 2.259 [3] [4], suggesting some variation in computational approaches or experimental conditions.

These log P values place ethylene glycol di-N-butyrate in the moderately lipophilic range, with the compound showing preference for organic phases over aqueous phases. The log P value of 1.673 indicates that the compound is approximately 47 times more soluble in octanol than in water, while the higher estimate of 2.259 suggests a preference ratio of approximately 181 times.

The lipophilicity analysis reveals that the compound possesses balanced hydrophilic and lipophilic characteristics. The presence of two ester oxygen atoms provides some hydrophilic character through potential hydrogen bonding interactions, while the four butyl carbon chains contribute significantly to the lipophilic nature of the molecule. This balance is reflected in the moderate log P values that indicate neither extreme hydrophilicity nor extreme lipophilicity.

McGowan's characteristic volume, calculated as 166.640 mL/mol [7] [8], provides additional insight into the molecular volume and its relationship to partition behavior. This parameter is useful for predicting partition coefficients and understanding the molecular size effects on distribution behavior.

The compound's partition behavior is influenced by its molecular structure, which features a central ethylene glycol backbone with two butanoic acid ester substituents. This structure creates a molecule with distinct polar and nonpolar regions, leading to amphiphilic properties that determine its distribution behavior in biphasic systems.

ParameterValueMethod/Source
Log P (octanol/water)1.673Crippen Method [7] [8]
Log P (octanol/water)2.259Estimated [3] [4]
McGowan Volume166.640 mL/molMcGowan Method [7] [8]
Partition Ratio (1.673)~47:1 (octanol:water)Calculated
Partition Ratio (2.259)~181:1 (octanol:water)Calculated

Stability Under Thermal and Oxidative Stress Conditions

The thermal stability profile of ethylene glycol di-N-butyrate reveals important characteristics for its handling and application under elevated temperature conditions. While specific thermal decomposition data for this compound is limited in the literature, analysis of related compounds and general ester thermal behavior provides valuable insights.

The compound's normal boiling point of 240°C [1] [2] [5] [3] [4] represents the temperature at which vapor pressure equals atmospheric pressure, but thermal decomposition may occur at lower temperatures during prolonged exposure. The calculated normal boiling point temperature of 580.78 K (307.63°C) [7] [8] using the Joback method provides an alternative estimate, though experimental values typically take precedence.

Based on general thermal stability patterns for esters, ethylene glycol di-N-butyrate can be expected to undergo thermal decomposition through several pathways. Esters typically decompose at elevated temperatures through mechanisms including dehydration reactions, decarboxylation, and formation of smaller carboxylic acids and alcohols [14]. The thermal decomposition of similar compounds occurs through six-centered decomposition mechanisms producing equimolar amounts of corresponding acids and alkenes [14].

The enthalpy of vaporization, experimentally determined as 73.21 ± 0.60 kJ/mol [15] [13] [8] [9] [10], provides information about the energy required for phase transition. This relatively high enthalpy of vaporization indicates strong intermolecular forces and suggests good thermal stability under normal processing conditions.

Oxidative stability considerations are particularly important for ester compounds. The presence of ester functional groups makes the compound potentially susceptible to oxidative degradation, particularly in the presence of oxygen, heat, and catalytic metals. The oxidative stability of related glycol compounds shows degradation in the presence of oxygen, forming various organic acids including glycolic, formic, and oxalic acids [16].

The compound's stability profile is influenced by its molecular structure, with the ester linkages representing potential sites for hydrolytic or oxidative attack. The thermal stability temperature range for practical applications would typically be significantly below the boiling point to prevent decomposition, likely in the range of 150-200°C for extended exposure.

Heat capacity data showing temperature dependence from 415.69 J/(mol·K) at 580.78 K to 486.74 J/(mol·K) at 760.87 K [7] [8] indicates the compound maintains molecular integrity across this temperature range, though these are calculated values for the gas phase.

PropertyValueUnitSource
Boiling Point240°C [1] [2] [5] [3] [4]
Boiling Point (calculated)580.78K [7] [8]
Enthalpy of Vaporization73.21 ± 0.60kJ/mol [15] [13] [8] [9] [10]
Flash Point121°C [1] [3] [4]
Melting Point346.78K (calculated) [7] [8]
Heat Capacity Range415.69-486.74J/(mol·K) [7] [8]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

238.14163842 g/mol

Monoisotopic Mass

238.14163842 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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